Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with dioxolane derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical activities. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-3-one, 4,7,7-trimethyl- is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
18501-54-7 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1',7',7'-trimethylspiro[1,3-dioxolane-2,3'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C12H18O3/c1-10(2)8-4-5-11(10,3)9(13)12(8)14-6-7-15-12/h8H,4-7H2,1-3H3 |
InChI Key |
FMRXYMYIRCZQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C23OCCO3)C)C |
Origin of Product |
United States |
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